
2,3-Butanedione, 1-(dimethylamino)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione, 1-(dimethylamino)- typically involves the reaction of 2,3-butanedione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3COCOCH3+(CH3)2NH→CH3COC(N(CH3)2)CH3+H2O
This reaction is usually performed in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,3-Butanedione, 1-(dimethylamino)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Butanedione, 1-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,3-Butanedione, 1-(dimethylamino)- .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2,3-butanedione can influence microbial communities in the human respiratory tract. In a study involving cystic fibrosis patients, elevated levels of this compound were associated with specific bacterial populations. The presence of 2,3-butanedione was linked to the metabolic activities of bacteria such as Pseudomonas aeruginosa and Streptococcus spp., suggesting its potential role in modulating microbial behavior and possibly affecting treatment outcomes during antibiotic therapy .
Drug Formulation
The compound has been investigated for its role in drug formulations due to its ability to enhance solubility and bioavailability. A study demonstrated that incorporating 2,3-butanedione into topical formulations could improve skin absorption rates of active pharmaceutical ingredients, thereby increasing their therapeutic efficacy .
Flavoring Agent
2,3-Butanedione is recognized for its flavoring properties, particularly in the food industry. It is used as a flavor enhancer in various products due to its buttery aroma. The compound's sensory characteristics have been analyzed in baked goods, where it contributes significantly to the overall flavor profile .
Preservation
The antimicrobial properties of 2,3-butanedione also lend themselves to food preservation applications. Its ability to inhibit the growth of certain pathogens makes it a candidate for extending the shelf life of various food products without compromising safety or quality .
Skin Care Formulations
In cosmetics, 2,3-butanedione is utilized for its film-forming properties and as a stabilizer in emulsions. Its inclusion in skin care products enhances texture and moisture retention, making it a popular ingredient in moisturizing creams and lotions .
Delivery Systems
Recent advancements have explored the use of nanoparticles incorporating 2,3-butanedione for targeted delivery of active ingredients in cosmetic formulations. This approach aims to improve the efficacy of cosmetic products by enhancing the penetration of beneficial compounds through the skin barrier .
Table 1: Summary of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Pharmaceuticals | Antimicrobial agent | Modulates microbial behavior |
Drug formulation | Enhances solubility and bioavailability | |
Food Science | Flavoring agent | Provides buttery aroma |
Preservation | Inhibits pathogen growth | |
Cosmetics | Skin care formulations | Enhances texture and moisture retention |
Delivery systems | Improves penetration of active ingredients |
Case Study 1: Cystic Fibrosis Research
In a clinical study involving cystic fibrosis patients, researchers observed that varying levels of 2,3-butanedione correlated with changes in bacterial populations within the lungs. Elevated concentrations were found to cause tissue damage, highlighting both the therapeutic potential and risks associated with this compound in respiratory health management .
Case Study 2: Cosmetic Formulation Development
A recent study utilized response surface methodology to optimize a moisturizing cream containing 2,3-butanedione. The formulation demonstrated improved sensory properties and skin hydration effects compared to control samples without the compound .
Mechanism of Action
The mechanism of action of 2,3-Butanedione, 1-(dimethylamino)- involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the active site of myosin, preventing the hydrolysis of ATP. This leads to a decrease in muscle contraction and other myosin-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): A similar compound with a buttery flavor, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but different applications.
Uniqueness
2,3-Butanedione, 1-(dimethylamino)- is unique due to its specific inhibition of myosin ATPase activity, which makes it valuable in biochemical and physiological studies. Its ability to form triazine and pteridine ring systems also sets it apart from other similar compounds .
Q & A
Basic Research Questions
Q. How can the purity of 2,3-Butanedione (diacetyl) be determined in laboratory settings?
- Methodological Answer : The United States Pharmacopeia (USP) recommends a hydroxylamine hydrochloride titration assay. In this method, 2,3-Butanedione reacts with hydroxylamine hydrochloride under reflux conditions, and the unreacted hydroxylamine is titrated with 0.5 N hydrochloric acid. The assay requires precise control of reflux time (1 hour) and endpoint detection (pH 3.4 via potentiometry or bromophenol blue indicator). Each mL of 0.5 N HCl corresponds to 43.05 mg of diacetyl, ensuring ≥97% purity .
Q. What are the key physicochemical properties of 2,3-Butanedione critical for experimental design?
- Key Properties :
- Molecular Formula : C₄H₆O₂; Molecular Weight : 86.09 g/mol .
- Physical State : Bright yellow to yellowish-green liquid; Boiling Point : ~88°C .
- Solubility : Miscible with water, alcohol, and ether .
- Density : 0.985 g/mL at 20°C .
- Relevance : These properties guide solvent selection, storage conditions (e.g., refrigeration to prevent volatility), and reaction setups (e.g., aqueous vs. organic phase reactions).
Advanced Research Questions
Q. Which catalytic systems are effective for synthesizing 2,3-Butanedione via 2-butanone oxidation?
- Methodological Answer : Zeolite-based catalysts, such as TS-1, TiMCM-41, and Ti-Beta, show promise in selective oxidation of 2-butanone using O₂ or H₂O₂. For example:
- TS-1 with H₂O₂ : Achieves high selectivity (>80%) under mild conditions .
- Cs-K/V₂O₅ Systems : Reported in prior studies for gas-phase oxidation .
- Experimental Considerations : Catalyst porosity, acid sites, and reaction temperature (optimized between 50–100°C) significantly impact conversion rates and byproduct formation.
Q. How does 2,3-Butanedione suppress gray mold (Botrytis cinerea) in postharvest fruit, and what transcriptomic changes occur?
- Mechanistic Insights :
- Autophagy Induction : 2,3-Butanedione upregulates autophagy-related genes (BcATG8, BcVPS45) in B. cinerea, leading to intracellular degradation and reduced virulence .
- Pathogenicity Suppression : Downregulation of arginine biosynthesis genes and virulence factors (e.g., Bcpg1-3, BcNEP1) impairs fungal growth and host invasion .
Q. What are the methodological considerations when using 2,3-Butanedione monoxime (BDM) as a myosin ATPase inhibitor in cardiac studies?
- Key Protocols :
- Dosage Optimization : BDM exhibits dose-dependent efficacy. In porcine cardiac arrest models, 10–20 mg/kg IV restored myocardial function post-resuscitation .
- Mechanoelectric Feedback : Langendorff-perfused rabbit heart studies show BDM modifies action potential duration and calcium handling, requiring concurrent electrophysiological monitoring .
Additional Advanced Questions
Q. How does 2,3-Butanedione interact with lignocellulosic biomass during enzymatic hydrolysis?
- Findings : 2,3-Butanedione is identified as a byproduct in rice straw hydrolysis and can be reduced to 2,3-butanediol, a precursor for synthetic rubber and plastics. GC-MS/MS analysis detects its presence alongside phenolic inhibitors, necessitating purification steps for biofuel applications .
Q. What analytical challenges arise in quantifying trace 2,3-Butanedione in complex matrices like food or biological samples?
- Solutions :
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(dimethylamino)butane-2,3-dione |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3 |
InChI Key |
IHNDMZQZZKPIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CN(C)C |
Origin of Product |
United States |
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